4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached trifluoromethyl and chlorophenyl groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl and chlorophenyl groups. For example, the trifluoromethyl group could potentially undergo reactions involving nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Scientific Research Applications
Heterocyclic Compound Synthesis
The reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its significance in the synthesis of various classes of heterocyclic compounds and dyes is noteworthy. These compounds serve as valuable building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, and more, offering mild reaction conditions for generating versatile dyes and heterocyclic compounds (Gomaa & Ali, 2020).
Environmental Toxicity and Remediation
Research on chlorinated hydrocarbons like chlorophenols and their derivatives highlights their environmental impact, including toxicity to aquatic organisms and potential for bioaccumulation. This research underlines the importance of developing remediation and treatment methods for these persistent pollutants (Kimbrough, 1972).
Sorbent Development for Pollutant Removal
Amine-functionalized sorbents have been explored for their efficacy in removing persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research suggests that incorporating functionalities similar to "4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine" into sorbents could enhance their pollutant removal capabilities (Ateia et al., 2019).
Optoelectronic Materials
Compounds incorporating quinazoline or pyrimidine rings have been utilized in the development of optoelectronic materials due to their luminescent and electroluminescent properties. This suggests potential applications for related compounds in the fabrication of electronic devices, sensors, and luminescent materials (Lipunova et al., 2018).
Anticancer Agents
Trifluoromethylpyrazoles have garnered attention as potential anti-inflammatory and antibacterial agents in medicinal chemistry, suggesting that derivatives of "this compound" could be explored for similar biological activities, including anticancer properties (Kaur, Kumar, & Gupta, 2015).
Future Directions
The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. The introduction of trifluoromethyl groups into organic molecules is a common strategy in the pharmaceutical industry to improve drug properties. Therefore, this compound could potentially be of interest in the development of new pharmaceuticals .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c17-12-6-4-10(5-7-12)14-9-22-23(15(14)21)13-3-1-2-11(8-13)16(18,19)20/h1-9H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOBJAPNBHULLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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